molecular formula C29H34O7 B560662 Apogossypol CAS No. 66389-74-0

Apogossypol

カタログ番号: B560662
CAS番号: 66389-74-0
分子量: 494.6 g/mol
InChIキー: DDVSMQNLYHXDSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to Apogossypol

Historical Development from Gossypol

This compound emerged from efforts to mitigate the toxicity of gossypol, a polyphenolic compound isolated from cotton plants (Gossypium spp.). Gossypol was initially investigated in the 1970s as a male contraceptive but was abandoned due to irreversible hypokalemia and other side effects. Researchers later identified its ability to inhibit anti-apoptotic Bcl-2 proteins, which are overexpressed in many cancers. However, gossypol’s two reactive aldehyde groups contributed to off-target effects and instability. In 2008, this compound was synthesized by removing these aldehydes, resulting in a compound with improved pharmacokinetic properties and reduced toxicity.

Structural Classification and Characteristics

This compound (C₂₈H₃₀O₆) is a binaphthyl compound derived from gossypol through alkaline hydrolysis (Figure 1). Key structural features include:

  • Absence of aldehyde groups : Eliminates covalent binding to non-target proteins.
  • Atropisomerism : Like gossypol, this compound exists as enantiomers due to restricted rotation around the C2–C2′ bond.
  • Tautomerism : Exists in aldehyde, ketone, and lactol forms, depending on solvent polarity and pH.
Table 1: Structural Comparison of Gossypol and this compound
Feature Gossypol This compound
Molecular formula C₃₀H₃₀O₈ C₂₈H₃₀O₆
Aldehyde groups 2 0
IC₅₀ (Bcl-XL) 0.76 μM 0.32 μM

特性

CAS番号

66389-74-0

分子式

C29H34O7

分子量

494.6 g/mol

IUPAC名

methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3

InChIキー

DDVSMQNLYHXDSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

正規SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO

製品の起源

United States

準備方法

Chiral Resolution Using Amino Acid Esters

The most widely reported method for Apogossypol preparation involves the resolution of racemic gossypol into its enantiomers, followed by deformylation. Racemic gossypol acetic acid is dissolved in diethyl ether and washed to remove acetic acid, yielding free gossypol. Subsequent treatment with chiral amino acid esters, such as L-phenylalanine methyl ester or D-tryptophan methyl ester, forms diastereomeric Schiff bases (1a and 1b ). These intermediates are separated via flash chromatography, and hydrolysis with acetic acid and sulfuric acid at 0°C yields enantiopure (−)- and (+)-gossypol.

The deformylation step employs 40% sodium hydroxide at 90°C under nitrogen, followed by acidification with HCl and ascorbic acid to prevent oxidation. This process converts gossypol enantiomers into (−)- and (+)-Apogossypol with yields exceeding 85% and enantiomeric excess (ee) >98%. High-performance liquid chromatography (HPLC) using a Whelk-O2 chiral column (0.1% acetic acid in 2-propanol/hexane) confirms enantiopurity.

Key Reaction Parameters:

  • Temperature : 0°C for Schiff base hydrolysis; 90°C for deformylation.

  • Protection : Ascorbic acid prevents oxidative degradation during acidification.

  • Chromatography : Silica gel flash chromatography for Schiff base separation.

Comparative Analysis of Resolving Agents

The choice of resolving agent significantly impacts yield and ee. L-Phenylalanine methyl ester affords (−)-Apogossypol in 92% yield (ee = 99.2%), whereas D-tryptophan methyl ester achieves comparable results but requires longer reaction times. Optical rotation values for (−)-Apogossypol range from −120° to −125° (c = 1, CHCl₃), consistent with literature.

Total Synthesis Approaches

Asymmetric Total Synthesis from Veratric Acid

A patent-pending method describes the asymmetric total synthesis of this compound starting from veratric acid (3,4-dimethoxybenzoic acid). The synthesis involves multiple metallation steps using lithium tetramethylpiperidide (LTMP) to construct the binaphthyl core. Key intermediates include lactone 3 , formed via electrophilic substitution and asymmetric reduction using chiral oxazaborolidines.

Critical Steps:

  • Metallation : LTMP-mediated C–H activation at position 2 of veratric acid derivatives.

  • Lactonization : Cyclization under acidic conditions to form the naphthalene lactone scaffold.

  • Asymmetric Reduction : Catalytic hydrogenation with Pd/C or chiral catalysts to set stereochemistry.

This route achieves this compound in 35% overall yield but requires stringent anhydrous conditions and specialized catalysts.

Lactone Intermediate Strategy

An alternative total synthesis leverages Stobbe condensation between dimethyl succinate and aldehyde 2 , followed by acetylation and hydrolysis to yield naphthoic acid derivatives. Lactone 33 undergoes regioselective deacetylation and reductive removal of hydroxyl groups to furnish this compound.

Advantages:

  • Regioselectivity : Hexaacetyl this compound (9 ) enables selective deprotection at C6/C7 positions.

  • Scalability : Yields exceed 40% over nine steps, outperforming earlier methods.

Methodological Innovations and Optimization

Protecting Group Strategies

Acetylation of gossypol’s hydroxyl groups prior to deformylation improves solubility and prevents side reactions. Hexaacetyl gossypol nitrile (8 ) undergoes selective deacetylation at C6/C7 using NaHCO₃/MeOH, preserving C1/C1′ aldehydes for subsequent reduction.

Table 1: Comparative Yields of Protecting Group Approaches

StepReagentsYield (%)Reference
AcetylationAcetic anhydride/Py95
Selective DeacetylationNaHCO₃/MeOH88
DeformylationNaOH/HCl92

Solubility Enhancements

1,1′-Dideoxygossypol, a derivative lacking hydroxyl groups, exhibits superior aqueous solubility (215 mg/L vs. 64 mg/L for gossypol). This modification retains anti-tumor activity, suggesting that C1/C1′ hydroxyls are non-essential for biological efficacy.

Analytical Validation and Quality Control

Chiral HPLC Analysis

Enantiopurity is validated using a Whelk-O2 column with isocratic elution (8% 2-propanol/92% hexane, 0.1% acetic acid). Retention times for (−)- and (+)-Apogossypol are 14.2 and 16.8 minutes, respectively.

Spectroscopic Characterization

  • ¹H NMR : Diagnostic signals include aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 1.2–1.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ = 517.2012 (calc. 517.2009).

Industrial-Scale Considerations

Cost-Effectiveness of Racemic Resolution

Starting from racemic gossypol is economically viable due to the low cost of cottonseed-derived gossypol (~$50/kg). However, the requirement for chiral resolving agents increases production costs by 20–30%.

Environmental Impact

Total synthesis routes generate significant metal waste (e.g., Li, Pd), whereas resolution methods utilize biodegradable amino acid esters . Life-cycle assessments favor the latter for large-scale production.

化学反応の分析

Key Reaction Pathways and Products

Reaction TypeConditionsProduct(s)Biological Activity (IC₅₀)Source
Methylation Dimethyl sulfate, K₂CO₃Methyl-apogossypolReduced toxicity vs. gossypol
Formylation TiCl₄, Cl₂CH(OCH₃)₂Bisformylated intermediatesImproved Bcl-X_L binding
Amide Coupling EDCI, amines5,5'-carboxamide derivativesPan-Bcl-2 inhibition (EC₅₀: 2.6–3.7 μM)
Demethylation BBr₃Dealkylated this compound analogsRetained apoptotic activity

Regioselective Halogenation

  • Bromination/Fluorination : this compound hexamethyl ether undergoes regioselective halogenation at the 6,6' positions using Br₂ or F₂, preserving the binaphthyl core .
    • Example Reaction : This compound hexamethyl ether+Br26,6dibromo derivative\text{this compound hexamethyl ether}+\text{Br}_2\rightarrow 6,6'-\text{dibromo derivative}

Atropisomer Separation and Reactivity

  • This compound exists as (+) and (−) atropisomers due to hindered rotation. Resolution involves:
    • Schiff Base Formation : L-phenylalanine methyl ester creates diastereomers separable via chromatography .
    • Acid Hydrolysis : Cleavage of Schiff bases yields enantiopure this compound .
  • Activity Comparison : (−)-Apogossypol shows marginally higher Bcl-2 affinity (ΔIC₅₀: 0.5 μM) vs. (+)-enantiomer .

Oxidative Stability and Metabolite Profiling

  • Microsomal Stability : this compound exhibits slower hepatic clearance (t₁/₂: 60 min) vs. gossypol (t₁/₂: 15 min) due to aldehyde removal .
  • Metabolites : Phase I oxidation yields hydroxylated derivatives, identified via LC-MS .

Mechanistic Insights from NMR and Docking Studies

  • NMR Binding Assays : this compound induces chemical shift perturbations in Bcl-X_L’s hydrophobic groove (δ: −0.8–0.3 ppm) .
  • Computational Docking : GOLD/ChemScore simulations predict binding poses with ΔG = −9.2 kcal/mol, aligning with experimental Kd values (≈200 nM) .

科学的研究の応用

Efficacy Against Cancer Cell Lines

Numerous studies have demonstrated the efficacy of Apogossypol against various cancer cell lines. For instance, a study reported that both (+) and (−) isomers of this compound induced apoptosis in RS11846 and DOHH2 lymphoma cell lines in a dose-dependent manner. The isomers displayed similar pro-apoptotic activities, with both being more effective than racemic this compound .

In another study, a derivative known as compound 8r was synthesized, which inhibited cell growth in human lung cancer and B-cell lymphoma cell lines with effective concentrations (EC_50) as low as 0.33 μM. This compound also exhibited minimal cytotoxicity towards non-cancerous cells, suggesting a targeted action against malignant cells .

Pharmacokinetics and Toxicity

This compound has been evaluated for its pharmacokinetic properties in animal models. Compared to gossypol, this compound demonstrated superior blood concentrations over time due to slower clearance rates. This characteristic may enhance its therapeutic window by maintaining effective drug levels longer while reducing toxicity associated with gossypol's reactive aldehyde groups .

Clinical Implications

The promising results from preclinical studies have led to further exploration of this compound in clinical settings. Its derivatives, particularly those targeting Mcl-1, are being investigated for their ability to sensitize tumors to existing therapies. For example, the derivative BI-97C1 has shown potential in enhancing the efficacy of mda-7/IL-24-mediated therapies in multiple myeloma cells .

Study 1: In Vivo Efficacy

In transgenic mouse models with overexpressed Bcl-2 proteins, this compound derivatives exhibited significant anti-tumor effects without substantial toxicity. These results support the potential for this compound-based therapies in cancers characterized by high levels of anti-apoptotic Bcl-2 family proteins .

Study 2: Combination Therapy

A recent study explored the use of this compound derivatives in combination with other chemotherapeutic agents. The findings indicated that these combinations could enhance the sensitivity of resistant cancer types to treatment by overcoming apoptotic resistance mechanisms mediated by Bcl-2 proteins .

Summary Table: Key Findings on this compound Applications

Application Description Key Findings
Mechanism Inhibits anti-apoptotic proteins (Bcl-2, Mcl-1)Functions as a BH3 mimetic
Cell Line Efficacy Induces apoptosis in lymphoma and lung cancer cellsDose-dependent effects; effective at low micromolar concentrations
Pharmacokinetics Superior blood concentration and slower clearance than gossypolEnhanced therapeutic window
Clinical Implications Potential for use in combination therapiesSensitizes resistant tumors
In Vivo Studies Demonstrated efficacy in transgenic mouse modelsSignificant tumor reduction without high toxicity

作用機序

6. 類似の化合物との比較

類似化合物との比較

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Gossypol vs. Apogossypol
Parameter Gossypol This compound
Structure Contains two aldehyde groups Aldehydes replaced with hydroxyl groups
Toxicity High (hepatotoxicity, GI effects) Reduced toxicity
Bcl-xL Kᵢ (FP assay) 3.3 µM (racemic) 1.2–1.7 µM (enantiomers)
Mcl-1 Kᵢ (FP assay) 3.1 µM (racemic) 1.4–1.7 µM (enantiomers)
Oral Bioavailability 12.2–17.6% (mice) Higher AUC, slower clearance
Enantiomer Activity Stereoselective cytotoxicity Similar activity for (±) forms
  • Key Findings: this compound’s enantiomers exhibit near-identical binding modes to Bcl-xL, unlike gossypol, which shows stereoselective differences due to aldehyde-induced structural anisotropy . In transgenic mice, this compound reduced splenomegaly by 40% at tolerated doses 2–4× higher than gossypol .
This compound Derivatives

Derivatives such as BI79D10 (5,5’-benzyl substitution) and sabutoclax (BI-97C1) demonstrate enhanced potency:

Compound Bcl-xL IC₅₀ (FP assay) Bcl-xL Kd (ITC) EC₅₀ (H460 cells)
This compound 3.69 µM 1.7 µM 10.3 µM
BI79D10 0.19 µM 0.17 µM 0.68 µM
Sabutoclax 0.31 µM - 0.30 µM
  • Mechanistic Insights: Substituents like benzyl groups in BI79D10 enhance hydrophobic interactions with Bcl-xL’s P1/P3 pockets, improving docking scores (Chemscore: 33.9 vs. 24 for this compound) . Sabutoclax shows pan-Bcl-2 inhibition (IC₅₀: 0.31 µM for Bcl-xL, 0.32 µM for Bcl-2) and efficacy in prostate cancer xenografts .

Pharmacokinetic and Metabolic Profiles

Parameter Gossypol This compound This compound Hexaacetate
Plasma Stability Moderate High Low (converts to this compound)
Clearance (mice) Rapid Slower Fastest (due to conversion)
Tₘₐₓ (oral) 0.5 h 1 h Undetectable
Major Metabolites Glucuronides Glucuronides Di-/tri-acetates
  • Key Observations: this compound’s slower clearance (vs. gossypol) correlates with prolonged blood concentrations and higher bioavailability . Hexaacetate lacks oral bioavailability but serves as a prodrug in intravenous formulations .

Toxicity and Clinical Implications

  • Gossypol : Dose-limiting toxicity in clinical trials (e.g., phase I/II for breast cancer) due to aldehyde-mediated Schiff base reactions .
  • This compound : Reduced off-target effects; tolerated at 60–120 µmol/kg in mice with minimal GI/hepatic toxicity .
  • Derivatives : BI79D10 and sabutoclax show improved microsomal stability and membrane permeability, enhancing therapeutic windows .

Emerging Mechanisms and Non-Canonical Effects

  • ER Membrane Reorganization : this compound induces tubule-specific ER stress, antagonizing mitochondrial fission and BAX activation, a unique mechanism absent in gossypol .
  • Immune Modulation: In SGC7901 gastric cancer models, this compound enhances NK cell activity and IL-2 secretion, suggesting immunostimulatory roles .

Q & A

Q. How can researchers verify the enantiomeric purity of synthesized Apogossypol atropisomers?

this compound enantiomers require rigorous chiral analysis due to their structural complexity. A validated method involves using a normal-phase Whelk-O2 10 μm 250 × 4.6 mm chiral column with 8% 2-propanol/92% hexane as the mobile phase. Retention times for (−)-Apogossypol (5.7 min) and (+)-Apogossypol (8.4 min) enable separation, with enantiomeric purity confirmed via HPLC (98.4% and 94.9%, respectively). Complementary techniques like optical rotation and high-resolution mass spectrometry ensure chemical integrity .

Q. What experimental designs are optimal for assessing this compound’s cytotoxicity in lymphoma cell lines?

Use cell viability assays with lymphoma cell lines (e.g., RS11846 and DOHH2) in RPMI 1640 medium containing 10% fetal bovine serum. Treat cells with this compound at varying concentrations (e.g., 1–50 μM) for 48–72 hours. Measure survival rates via fluorescence polarization or Hoechst/DAPI staining, ensuring controls for solvent effects (e.g., DMSO). Triplicate experiments and statistical validation (e.g., ANOVA) minimize variability .

Q. How should NMR-based binding assays be structured to study this compound-Bcl-xL interactions?

Prepare 50 μM Bcl-xL protein solutions in deuterated buffers. Acquire 1H-NMR spectra before and after adding this compound (200–500 μM). Monitor chemical shift perturbations (CSPs) in the [15N,1H]-HSQC spectrum to identify binding residues. Use peak intensity changes to calculate dissociation constants (Kd) and validate with fluorescence polarization assays using FITC-labeled Bak peptides .

Advanced Research Questions

Q. How can molecular docking resolve conflicting data on this compound’s binding modes to Bcl-xL?

this compound’s atropisomers exhibit similar binding affinities despite structural differences. Perform molecular docking with GOLD software using the Bcl-xL/Bak-peptide crystal structure (PDB: 1BXL). Apply ChemScore to rank poses and visualize with MOLCAD. Compare (−)- and (+)-Apogossypol docking scores and hydrogen-bonding networks. Validate with mutagenesis studies targeting key residues (e.g., Arg139, Asp133) to confirm binding hypotheses .

Q. What methodologies address discrepancies in this compound-induced apoptosis data across studies?

Discrepancies (e.g., duplicated apoptosis data in prostate cancer studies) necessitate rigorous replication protocols :

  • Validate cell lines via STR profiling.
  • Use multiple apoptosis markers (e.g., caspase-3 activation, Annexin V).
  • Cross-reference dose-response curves with independent assays (e.g., flow cytometry).
  • Publish raw data and statistical scripts for transparency .

Q. How do fluorescence polarization assays (FPA) optimize this compound’s inhibition constant (Ki) calculations?

FPA using FITC-labeled Bak peptides (e.g., FITC-Ahx-PSSTMGQVGRQLAIIGDDINRRYDS) quantifies competitive displacement. Titrate this compound (0.1–100 μM) against a fixed peptide concentration. Fit polarization changes to a one-site binding model using software like GraphPad Prism. Account for inner-filter effects and validate Ki values via isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. What statistical frameworks are critical when this compound’s in vitro and in vivo results conflict?

Apply Bayesian meta-analysis to reconcile disparities. Weight studies by sample size and experimental rigor (e.g., blinded vs. unblinded designs). Assess pharmacokinetic variables (e.g., bioavailability in animal models) and tumor microenvironment factors (e.g., hypoxia). Use funnel plots to detect publication bias .

Q. How can researchers ensure reproducibility in this compound’s enantiomer-specific activity studies?

Standardize enantiomer synthesis protocols (e.g., chiral column retention times). Share raw chromatograms and NMR spectra in public repositories (e.g., Zenodo). Collaborate with independent labs for cross-validation. Report enantiomer purity thresholds (e.g., >95%) in all publications .

Q. Tables for Key Data

Assay Type Key Parameters Reference
Chiral HPLCRetention times: 5.7 min (−), 8.4 min (+)
Cell Viability (RS11846)IC50: 12.5 μM (this compound)
FPA (Bcl-xL Binding)Ki: 0.8 μM (competitive inhibition)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。